REACTION_SMILES
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[CH3:22][C:23](=[O:24])[CH3:25].[CH3:6][O:7][C:8](=[O:9])[c:10]1[n:11]([S:17](=[O:18])(=[O:19])[CH3:20])[cH:12][c:13]([CH:15]=[O:16])[cH:14]1.[OH2:21].[S:1]([OH:2])(=[O:3])(=[O:4])[OH:5]>>[OH:2][C:15]([c:13]1[cH:12][n:11]([S:17](=[O:18])(=[O:19])[CH3:20])[c:10]([C:8]([O:7][CH3:6])=[O:9])[cH:14]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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COC(=O)c1cc(C=O)cn1S(C)(=O)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(C=O)cn1S(C)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(C(=O)O)cn1S(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |